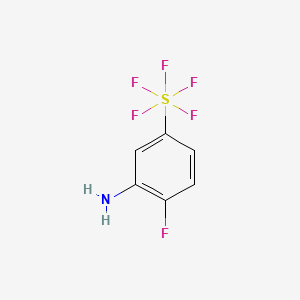

2-Fluoro-5-(pentafluorosulfur)aniline

Descripción

2-Fluoro-5-(pentafluorosulfur)aniline (CAS: 1240257-94-6) is a fluorinated aromatic amine with the molecular formula C₆H₅F₆NS and a molecular weight of 237.166 g/mol . The compound features a pentafluorosulfanyl (-SF₅) group and a fluorine atom at the 2-position of the aniline ring. Current data on its physical properties (e.g., melting point, boiling point) and detailed safety profiles remain unreported in publicly available literature .

Propiedades

IUPAC Name |

2-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NS/c7-5-2-1-4(3-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMWVAKSHDJWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222185 | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-94-6 | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure Overview:

- Starting materials: A fluorinated aryl halide, typically 2-fluoro-5-bromobenzene derivative, and a pentafluorosulfur-containing boronic acid or equivalent.

- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Toluene, dimethylformamide (DMF), or a mixture.

- Reaction conditions: Elevated temperature (~80–110°C) under inert atmosphere.

Research Data:

| Parameter | Details |

|---|---|

| Typical yield | 52–80% |

| Reaction temperature | 80–110°C |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, DMF |

This method is favored for its high regioselectivity and functional group tolerance, enabling the synthesis of the target compound with high purity.

Nucleophilic Aromatic Substitution (SNAr)

Another approach involves nucleophilic aromatic substitution, exploiting the electron-withdrawing nature of the pentafluorosulfur group to facilitate substitution on fluorinated aromatic rings.

Key Steps:

- Substrate: 2-Fluoro-5-(pentafluorosulfur)benzene derivatives.

- Nucleophiles: Amine, oxygen, or sulfur nucleophiles.

- Conditions: Elevated temperature (around 100°C) in polar aprotic solvents such as DMF or acetonitrile.

Notable Findings:

- Fluorine at the ortho position enhances the electrophilicity of the ring, making SNAr feasible.

- The pentafluorosulfur group remains stable under these conditions, allowing selective substitution at the fluorine position.

Data Summary:

| Substrate | Nucleophile | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-5-(pentafluorosulfur)benzene | Amine | DMF | 100°C | 60–75% |

This method is useful for introducing various functional groups onto the aromatic ring post-initial synthesis.

Direct Fluorination and Sulfur Fluorination

Industrial-scale synthesis often employs direct fluorination of aromatic precursors or sulfur fluorination techniques to introduce the pentafluorosulfur group.

Approaches:

- Direct fluorination: Fluorine gas or elemental fluorine reacts with aromatic disulfides or thiols to generate pentafluorosulfur derivatives.

- Umemoto’s synthesis: Converts aromatic thiols or disulfides into arylsulfur chlorotetrafluorides, which are subsequently reacted with amines to form the target compound.

Process Conditions:

- Fluorination reagents: F₂ gas, xenon difluoride, or other electrophilic fluorinating agents.

- Reaction environment: Controlled temperature (often below 200°C) with careful handling due to the reactivity of fluorinating agents.

Data Table:

| Method | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Direct fluorination | Aromatic disulfides | F₂ gas | 150–200°C | Variable | |

| Umemoto’s synthesis | Aromatic thiols | Chlorotetrafluorides | 80–150°C | 50–70% |

This approach is scalable and suitable for industrial production but requires careful control of reaction parameters.

Summary of Key Research Findings

- The Suzuki–Miyaura coupling remains the most versatile and widely used method for synthesizing this compound, offering high yields and regioselectivity.

- Nucleophilic aromatic substitution provides a pathway for functionalization post-initial synthesis, especially useful for derivative development.

- Industrial synthesis often relies on direct fluorination of aromatic disulfides or Umemoto’s method , which involves fluorination of sulfur-containing intermediates.

Análisis De Reacciones Químicas

Oxidation Reactions

The SF₅ group enhances oxidative stability while allowing selective transformations:

Oxidation primarily targets the sulfur atom in the SF₅ group, forming sulfonates or sulfones. The electron-deficient aromatic ring resists ring-opening under mild conditions but undergoes partial degradation with strong oxidizers like KMnO₄.

Reduction Reactions

Reductive pathways modify the amine or SF₅ group:

Selective reduction of the amine group retains the SF₅ moiety, while harsh reducing agents partially cleave the SF₅ group to form thiols.

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitution at specific positions:

Substitution occurs preferentially at positions activated by the SF₅ group’s electron-withdrawing effect. Meta-substitution relative to fluorine is less common due to steric and electronic constraints.

Radical-Mediated Reactions

Radical pathways enable SF₅ group transfer or functionalization:

Radical initiators like TEMPO stabilize intermediates, enabling SF₅ group addition to unsaturated bonds. Photoredox catalysis extends applications to cross-coupling reactions.

Acylation and Cyclization

The amine group participates in condensation reactions:

| Reaction | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | PCl₅, SF₅CF₂CO₂H → Acyl chloride | SF₅-containing benzamides | 60–80 | |

| Cyclization | Glacial AcOH, Δ | Quinazolinone derivatives | 70–90 |

Acylation with pentafluorosulfanyldifluoroacetyl chloride forms stable amides, which cyclize to heterocycles under acidic conditions.

Comparative Reactivity

The SF₅ group’s influence is evident when compared to CF₃ or NO₂ analogs:

| Property | SF₅ Derivative | CF₃ Derivative | NO₂ Derivative |

|---|---|---|---|

| Electron-Withdrawing Effect | Stronger than CF₃ | Moderate | Strongest |

| Thermal Stability | >200°C | ~150°C | <100°C |

| Hydrolytic Stability | Resists hydrolysis | Susceptible to hydrolysis | Highly susceptible |

The SF₅ group provides superior stability and unique electronic properties, enabling applications in high-performance materials and pharmaceuticals.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules:

2-Fluoro-5-(pentafluorosulfur)aniline serves as a crucial building block in organic synthesis. Its electron-withdrawing properties enhance its reactivity, making it suitable for nucleophilic aromatic substitution reactions. This allows for the creation of more complex organic compounds, which are essential in various chemical applications, including pharmaceuticals and agrochemicals .

Reactivity and Stability:

The presence of the pentafluorosulfur group significantly alters the chemical behavior of the compound, increasing its stability and reactivity compared to traditional anilines. This modification opens avenues for developing novel functional materials that require robust chemical properties.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits promising antimicrobial activity against a variety of pathogens, including bacteria, yeast, and fungi. This suggests potential applications in the development of new antimicrobial agents.

Anticancer Activity:

Studies have shown that derivatives of this compound may possess anticancer properties, demonstrating effectiveness against different cancer cell lines. The unique electronic characteristics imparted by the SF5 group could enhance interactions with biological targets, making it a candidate for further medicinal chemistry research.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity or receptor interactions. The SF5 group can influence binding affinity and selectivity, potentially leading to significant biological responses .

Material Science

Advanced Materials Development:

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The unique properties conferred by the pentafluorosulfur group can enhance characteristics like chemical resistance and thermal stability, making it valuable in industrial applications .

Case Study 1: Antimalarial Activity

Recent investigations into pentafluorosulfanyl-substituted derivatives of established antimalarial drugs have shown that these compounds exhibit comparable or improved inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives demonstrated IC50 values that were similar to or lower than those of their trifluoromethyl counterparts, indicating their potential as effective antimalarial agents .

Case Study 2: Synthesis and Reaction Pathways

A study detailing the synthesis of this compound through direct fluorination methods illustrates the compound's versatility in chemical reactions. The research highlights various synthetic routes that yield high-purity products suitable for further exploration in both academic and industrial settings .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects

The -SF₅ group in 2-Fluoro-5-(pentafluorosulfur)aniline is distinct from other electron-withdrawing groups in analogous compounds:

Key Observations :

Amino Group Reactivity

The amino (-NH₂) group in this compound is sterically accessible despite the bulky -SF₅ group, enabling its use in:

- Diazotization reactions : Formation of aryl diazonium salts for cross-coupling or azo dye synthesis.

- Nucleophilic aromatic substitution : The electron-deficient ring facilitates substitutions at positions activated by -F and -SF₅.

In contrast, 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) has been explicitly utilized in synthesizing tyrosine kinase inhibitors due to its balance of reactivity and stability .

Stability and Handling

- 2-Fluoro-5-(methylsulfonyl)aniline (CAS: 387358-51-2) requires stringent safety protocols due to its toxicity (harmful via inhalation, skin contact) .

- The -SF₅ derivative’s stability under acidic/basic conditions remains unstudied but may parallel other SF₅-containing aromatics, which are generally robust .

Research Findings and Gaps

Spectroscopic and Computational Studies

- Fluoroaniline isomers : Comparative studies on 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline highlight substituent positioning effects on vibrational spectra and molecular docking behavior . Similar analyses for -SF₅ derivatives are needed.

Actividad Biológica

2-Fluoro-5-(pentafluorosulfur)aniline is a compound that incorporates the pentafluorosulfanyl (SF5) group, which has garnered attention due to its unique properties and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

The SF5 group is known for its strong electron-withdrawing properties, high stability, and lipophilicity, making it an attractive moiety in drug design. The unique geometry of the SF5 group allows it to interact favorably with biological receptors, potentially enhancing the efficacy of compounds in which it is incorporated .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis often begins with commercially available 2-fluoro-3-nitrobenzoic acid.

- Reduction : The nitro group is reduced to an amine, yielding 2-fluoro-5-aniline.

- Introduction of SF5 Group : The SF5 group can be introduced via nucleophilic substitution reactions or through direct fluorination methods .

Antimicrobial Potential

Research indicates that compounds containing the SF5 moiety have shown promise as antimicrobial agents. For instance, derivatives of pentafluorosulfanyl-substituted anilines have been evaluated for their insecticidal activities against various pests. In one study, certain SF5-containing compounds demonstrated significant inhibition of feeding behaviors in larvae of Plutella xylostella at concentrations as low as 10 ppm .

Antimalarial Activity

The pentafluorosulfanyl group has also been linked to antimalarial activity. For example, derivatives such as mefloquine have been modified to include the SF5 group, resulting in compounds that exhibit comparable or improved efficacy against Plasmodium falciparum compared to traditional antimalarial drugs . These modifications suggest that this compound could similarly possess antimalarial properties.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-(pentafluorosulfur)aniline, and how can reaction yields be improved?

- Methodological Answer : The synthesis of fluorinated anilines often involves nucleophilic aromatic substitution or catalytic fluorination. For this compound, a multi-step approach is recommended:

Sulfuration : Introduce the pentafluorosulfur (-SF₅) group via reaction of a fluorinated aniline precursor with SF₅Cl under controlled temperature (0–5°C) to avoid side reactions .

Fluorination : Use KF or AgF as fluorinating agents in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Yield Optimization : Monitor reaction progress via HPLC or GC-MS. Adjust stoichiometry (e.g., excess SF₅Cl) and inert atmosphere (N₂/Ar) to minimize decomposition. Purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How can the stability of this compound in solution be assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Analyze degradation via UV-Vis spectroscopy (λ = 260–280 nm for aromatic amines) at intervals (0, 24, 48 hrs). Compare peak area retention in HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) under N₂ atmosphere (ramp rate: 10°C/min). Monitor decomposition temperatures and identify volatile byproducts via coupled GC-MS .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming SF₅ and fluorine substituents. Compare chemical shifts with analogous compounds (e.g., δ = -40 to -60 ppm for SF₅ groups) .

- IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and SF₅ symmetric/asymmetric vibrations (750–850 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~280) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing SF₅ group influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and Fukui indices. The SF₅ group deactivates the aromatic ring, directing electrophiles to the para position relative to the amine .

- Experimental Validation : Conduct nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) and analyze regioselectivity via ¹H/¹⁹F NMR .

Q. What strategies mitigate the environmental persistence of this compound, given the stability of perfluorinated groups?

- Methodological Answer :

- Biodegradation Studies : Expose the compound to microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor PFAS degradation via LC-MS/MS and quantify fluoride release with ion chromatography .

- Advanced Oxidation : Test UV/H₂O₂ or photocatalysis (TiO₂) to break C-F/S-F bonds. Track intermediates using high-resolution mass spectrometry .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) and docking simulations (AutoDock Vina) to predict binding affinity to targets (e.g., enzymes or receptors). Validate with in vitro assays (IC₅₀ measurements) .

- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How can purity and measurement protocols resolve conflicts?

- Methodological Answer :

- Purity Assessment : Compare DSC (differential scanning calorimetry) data from multiple sources. Impurities (e.g., residual solvents) depress melting points; repurify via recrystallization (hexane/CH₂Cl₂) .

- Protocol Standardization : Ensure consistent heating rates (1–2°C/min) and sample encapsulation (hermetic pans) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

- Storage : Store in amber glass vials under inert gas (Ar) at -20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.